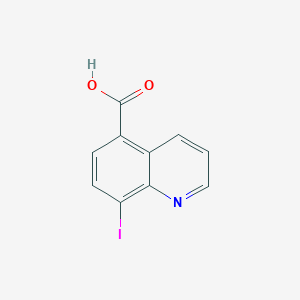![molecular formula C21H18O B11837720 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran CAS No. 62096-41-7](/img/structure/B11837720.png)
3-Benzyl-2,4-dimethylindeno[2,1-B]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2,4-dimethylindeno[2,1-B]pyran is a complex organic compound belonging to the class of indeno[2,1-B]pyrans. This compound is characterized by its unique structure, which includes a benzyl group attached to the indeno[2,1-B]pyran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzaldehyde with benzyl bromide in the presence of a base, followed by cyclization to form the indeno[2,1-B]pyran core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2,4-dimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Benzyl-2,4-dimethylindeno[2,1-B]pyran has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar pyran ring structure but differ in their specific substituents and biological activities.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their diverse biological properties.
Uniqueness
3-Benzyl-2,4-dimethylindeno[2,1-B]pyran stands out due to its unique benzyl and dimethyl substituents, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62096-41-7 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-benzyl-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-14-19(12-16-8-4-3-5-9-16)15(2)22-20-13-17-10-6-7-11-18(17)21(14)20/h3-11,13H,12H2,1-2H3 |
InChI Key |
QMTVCTCJQCBPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



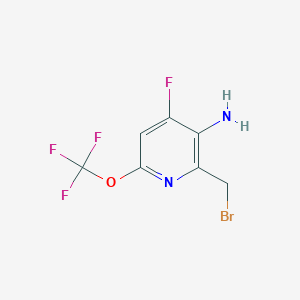

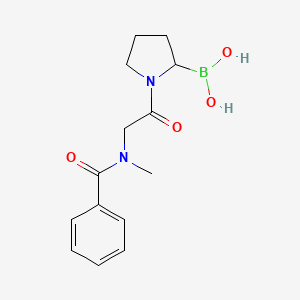
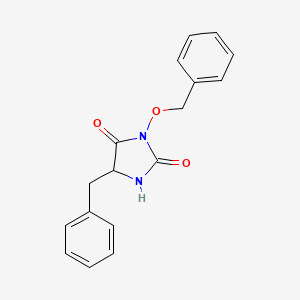
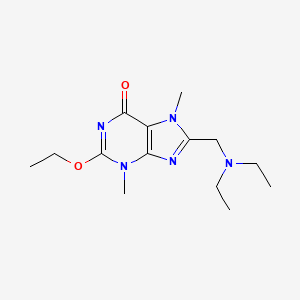
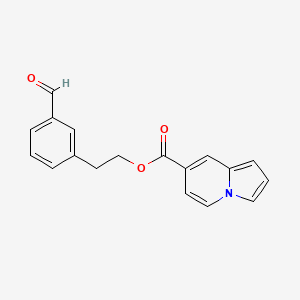
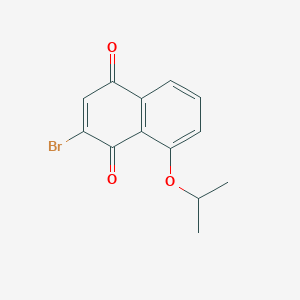


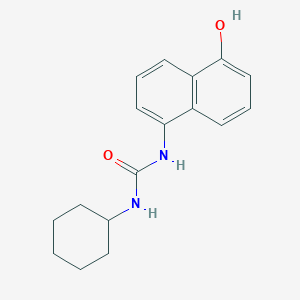
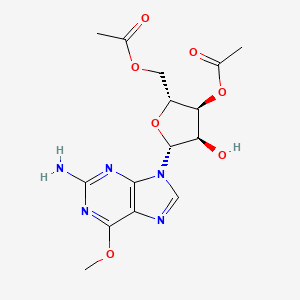
![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)
